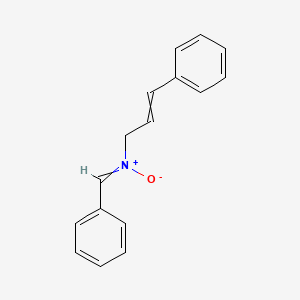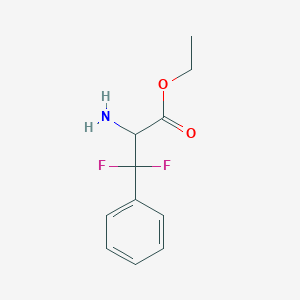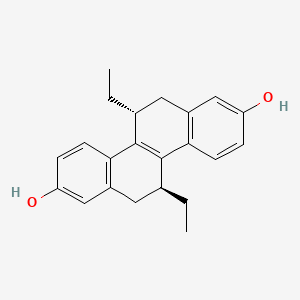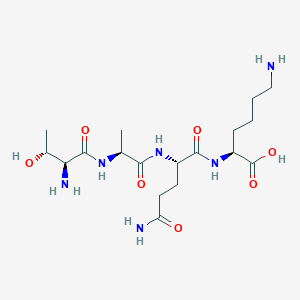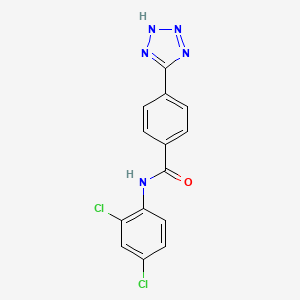![molecular formula C34H38O6 B15159893 1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) CAS No. 680576-20-9](/img/structure/B15159893.png)
1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) is a complex organic compound characterized by its unique structure, which includes two hexyloxy groups attached to a phenylene core and two phenylethane-1,2-dione groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2,5-dihydroxy-1,4-benzenedicarboxylic acid with hexyl bromide to introduce the hexyloxy groups. This is followed by a Friedel-Crafts acylation reaction using phenylethane-1,2-dione to attach the diketone groups to the phenylene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) can undergo various chemical reactions, including:
Oxidation: The diketone groups can be oxidized to form carboxylic acids.
Reduction: The diketone groups can be reduced to form alcohols.
Substitution: The hexyloxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1,1’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of polymers with unique electronic properties.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemistry: Serves as a precursor for the synthesis of other complex organic molecules.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 1,1’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) largely depends on its application. In organic electronics, its hexyloxy groups enhance solubility and processability, while the diketone groups contribute to the electronic properties of the material. In biological applications, the compound may interact with specific molecular targets, influencing pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile: Similar structure but with nitrile groups instead of diketone groups.
1,2-Dihexyloxybenzene: Lacks the diketone groups, making it less reactive in certain chemical reactions.
1,4-Bis[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-methylbenzene: Used in similar applications but with different functional groups.
Uniqueness
1,1’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) is unique due to its combination of hexyloxy and diketone groups, which confer distinct electronic and solubility properties. This makes it particularly valuable in the synthesis of advanced materials for organic electronics and other high-tech applications.
Propriétés
Numéro CAS |
680576-20-9 |
|---|---|
Formule moléculaire |
C34H38O6 |
Poids moléculaire |
542.7 g/mol |
Nom IUPAC |
1-[2,5-dihexoxy-4-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C34H38O6/c1-3-5-7-15-21-39-29-23-28(34(38)32(36)26-19-13-10-14-20-26)30(40-22-16-8-6-4-2)24-27(29)33(37)31(35)25-17-11-9-12-18-25/h9-14,17-20,23-24H,3-8,15-16,21-22H2,1-2H3 |
Clé InChI |
LIEFFHMCWBNYFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC(=C(C=C1C(=O)C(=O)C2=CC=CC=C2)OCCCCCC)C(=O)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


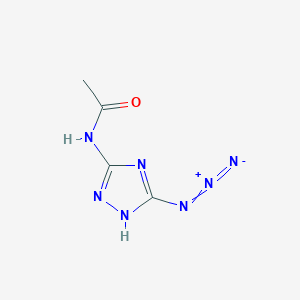
![Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B15159815.png)
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
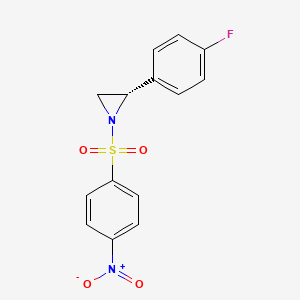
![3-[(Diphenylphosphanyl)methyl]pyridine](/img/structure/B15159858.png)
